molecular formula C12H11FN2O B12883771 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12883771
M. Wt: 218.23 g/mol
InChI Key: UDURVAQVDQQJTP-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a fluorobenzyl group and a pyrroloisoxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in acetonitrile under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oximes or nitro derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity. The combination of the pyrroloisoxazole ring with the fluorobenzyl moiety provides a distinct chemical scaffold that can be further modified for specific applications.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H11FN2O/c13-10-4-2-1-3-8(10)7-11-9-5-6-14-12(9)16-15-11/h1-4,14H,5-7H2

InChI Key

UDURVAQVDQQJTP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=CC=CC=C3F

Origin of Product

United States

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